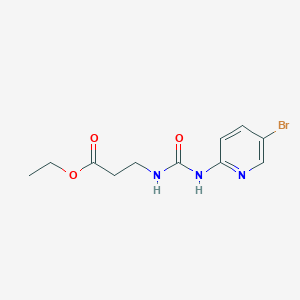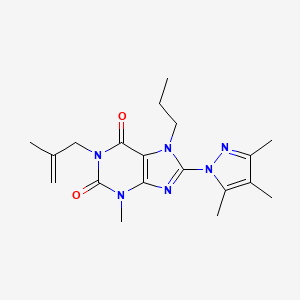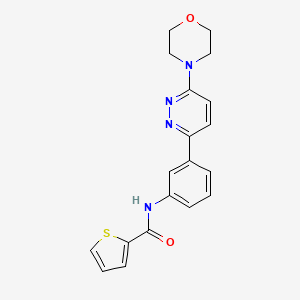
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridazine ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a halogenated pyridazine, the morpholine ring is introduced through nucleophilic substitution.
Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Thiophene Ring: The final step involves the formation of the thiophene ring, which can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(4-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide
- N-(3-(6-piperidinopyridazin-3-yl)phenyl)thiophene-2-carboxamide
- N-(3-(6-morpholinopyrimidin-4-yl)phenyl)thiophene-2-carboxamide
Uniqueness
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-19(17-5-2-12-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCAYEBUZAGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
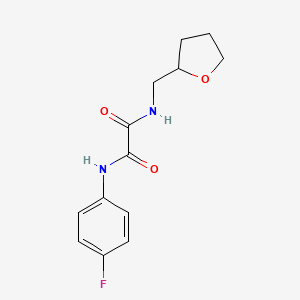
![N4-(3,5-dimethylphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2955669.png)
![6-fluoro-1-[(3-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2955671.png)

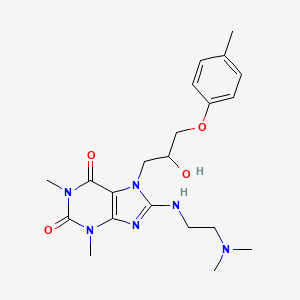
![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)
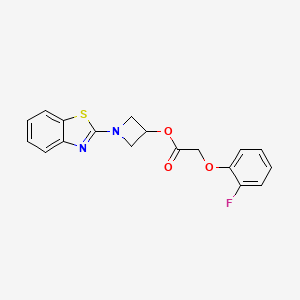
methanone](/img/structure/B2955677.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)
